molecular formula C16H13N3O2S B2864367 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide CAS No. 941979-59-5

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2864367
CAS No.: 941979-59-5
M. Wt: 311.36
InChI Key: GEPWBJXAQMNVQG-UHFFFAOYSA-N
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Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is a synthetic small molecule featuring a pyridazinone core, a heterocyclic scaffold recognized for its broad and potent pharmacological potential in medicinal chemistry research . Pyridazinone derivatives are investigated for their diverse biological activities, including targeting inflammatory pathways such as JNK2 and NF-κB/MAPK for conditions like acute lung injury and sepsis , and acting as inhibitors of enzymes like Fatty Acid Binding Protein 4 (FABP4) for metabolic and oncological diseases . Furthermore, novel pyridazinone compounds have demonstrated significant in vitro antibacterial efficacy against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative nonfermenters like Pseudomonas aeruginosa . The structural motif of this compound, which incorporates a thiophene carboxamide group, is commonly employed in drug discovery to modulate properties such as target binding affinity and pharmacokinetics. This product is presented as a high-purity chemical tool for non-clinical research applications, including hit-to-lead optimization, mechanism of action studies, and as a building block for further chemical synthesis. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-19-15(20)8-7-13(18-19)11-4-2-5-12(10-11)17-16(21)14-6-3-9-22-14/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPWBJXAQMNVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Introduction of the Thiophene Carboxamide Group: The thiophene carboxamide group is attached through amide bond formation, typically using carboxylic acid derivatives and amine coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitrated derivatives on the phenyl or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, due to its ability to modulate specific molecular pathways.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead

Biological Activity

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridazinone moiety linked to a thiophene carboxamide structure. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazinone ring and its attachment to the thiophene carboxamide. Key reagents used in these reactions include acetic acid and sodium hydroxide, along with various organic solvents such as tetrahydrofuran (THF) and dimethylacetamide .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

Anticancer Activity

Studies have shown that this compound possesses notable anticancer properties. For instance, it has been tested against several cancer cell lines, displaying cytotoxic effects with IC50 values indicating effective growth inhibition. The presence of specific functional groups in its structure is believed to enhance its anticancer activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Computational studies suggest that the compound can bind to proteins and enzymes, thereby modulating their activity and influencing cellular pathways related to growth and apoptosis .

Case Studies

  • Antimicrobial Activity : A study evaluated the antibacterial efficacy of the compound against 15 human bacterial pathogens using disc diffusion methods. The results indicated significant inhibition zones, confirming its potential as an antibacterial agent .
  • Anticancer Efficacy : Another research effort assessed the cytotoxicity of this compound on various cancer cell lines using MTT assays. The findings revealed that it induced apoptosis in cancer cells, with a structure-activity relationship analysis highlighting the importance of specific substituents for enhanced activity .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µg/mL)Biological Activity
This compoundStructure1.61 ± 0.35Anticancer
Thiazole DerivativeStructure2.00 ± 0.50Antimicrobial
Pyridazine AnalogStructure3.00 ± 0.75Antiviral

This table illustrates how this compound compares with similar compounds in terms of biological activity.

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives with Varied Substituents

describes several N-substituted thiophene-2-carboxamides (T-IV-B to T-IV-I) synthesized via a base-catalyzed Claisen-Schmidt condensation. These compounds share the thiophene-2-carboxamide backbone but differ in the acryloyl-phenyl substituents. Key comparisons include:

Compound Substituent on Phenyl Ring Yield (%) Key IR Functional Groups
Target Compound 1-methyl-6-oxo-pyridazin-3-yl - N-H, C=O (amide), C-O (pyridazinone)
T-IV-B p-Tolylacryloyl 74 N-H, C=O (amide, acryloyl), C=C
T-IV-C 4-Hydroxyphenylacryloyl 67 O-H (phenolic), C=O (amide, acryloyl)
T-IV-H 2-Nitrophenylacryloyl 63 NO₂ (nitro), C=O (amide, acryloyl)

Structural Implications :

  • Nitro (T-IV-H) and hydroxyl (T-IV-C) substituents may alter solubility and reactivity; the nitro group could increase metabolic stability, while the hydroxyl group might improve aqueous solubility .

Pyridazinone-Containing Analogues from

lists compounds with the same pyridazinone core but divergent substituents:

Compound Core Structure Key Substituents Molecular Formula
Target 1-methyl-6-oxo-pyridazin-3-yl Thiophene-2-carboxamide C₁₆H₁₄N₄O₂S (est.)
DTJ 1-methyl-6-oxo-pyridazin-3-yl 4-tert-butylbenzamide, morpholine-carbonyl C₃₃H₃₆N₆O₅
DVD 1-methyl-6-oxo-pyridazin-3-yl Benzothiophene-2-carboxamide, pyrazolo-pyrazinyl C₂₇H₂₅N₇O₃S

Key Differences :

  • DVD : The benzothiophene moiety may strengthen π-π stacking interactions in protein binding sites, while the pyrazolo-pyrazinyl group introduces additional hydrogen-bonding sites .

Sulfonamide Analogues ()

BG14055 (N-[3-(1-methyl-6-oxo-pyridazin-3-yl)phenyl]pyridine-3-sulfonamide) shares the pyridazinone-phenyl core but replaces the carboxamide with a sulfonamide group :

Compound Functional Group Molecular Weight Potential Properties
Target Carboxamide ~342 g/mol Stronger hydrogen bonding, moderate acidity
BG14055 Sulfonamide 342.37 g/mol Higher acidity, improved metabolic stability

Comparison :

  • Acidity : Sulfonamides (pKa ~1–2) are more acidic than carboxamides (pKa ~15–20), affecting ionization and solubility at physiological pH .
  • Binding Interactions : The carboxamide in the target compound may form stronger hydrogen bonds with biological targets, whereas the sulfonamide in BG14055 could enhance electrostatic interactions .

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